7-Chloro-1,2,3-trimethyl-1h-pyrrolo[2,3-c]pyridine
Description
7-Chloro-1,2,3-trimethyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound featuring a fused pyrrole-pyridine core substituted with chlorine and three methyl groups. The chlorine atom at position 7 and methyl groups at positions 1, 2, and 3 confer distinct electronic and steric properties, influencing solubility, lipophilicity, and biological interactions.
Properties
Molecular Formula |
C10H11ClN2 |
|---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
7-chloro-1,2,3-trimethylpyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C10H11ClN2/c1-6-7(2)13(3)9-8(6)4-5-12-10(9)11/h4-5H,1-3H3 |
InChI Key |
IUMVXNOZUAEPEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C=CN=C2Cl)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1,2,3-trimethyl-1h-pyrrolo[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a chlorinated pyridine under acidic or basic conditions to facilitate the formation of the fused ring system .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chlorine atom at the 7-position undergoes nucleophilic substitution under basic conditions. In a study, condensation with benzylamines yielded 7-aminopyrrolopyridine derivatives (e.g., 5a–g ) via Pd-catalyzed cross-coupling or direct amine substitution .
Example Reaction:
Key conditions:
-
Sodium hydride or potassium carbonate as base
-
Polar aprotic solvents (e.g., DMF, THF)
Alkylation at the 1-Position
The NH group in the pyrrole ring undergoes alkylation with alkyl halides, enabling diversification of the 1-position. Sodium hydride is typically used to deprotonate the NH before alkylation .
Table 1: Alkylation Derivatives and Properties
| Compound | R Group | Yield (%) | m.p. (°C) | (CDCl) δ Highlights |
|---|---|---|---|---|
| 6b | Ethyl | 73 | 65–67 | 1.36 (t, Hz), 4.51 (q, Hz) |
| 6c | Propyl | 89 | 72–73 | 0.97 (t, Hz), 4.35–4.41 (m) |
| 6d | Isobutyl | 83 | 56–57 | 0.90 (d, Hz), 4.23 (br d, Hz) |
Mechanism:
-
Deprotonation of NH with NaH
-
Nucleophilic attack by alkyl halide (R-X)
Electrophilic Aromatic Substitution
The electron-rich pyrrole ring facilitates electrophilic substitution, though specific examples are less documented. Theoretical reactivity predicts preference for positions activated by methyl groups (e.g., C-4 or C-5).
Potential Reactions:
-
Nitration: Introduction of nitro groups using HNO/HSO
-
Sulfonation: Formation of sulfonic acids with HSO
Biological Target Interactions
Derivatives interact with kinases (e.g., SGK-1, c-Met) through hydrogen bonding and hydrophobic interactions. Modifications at the 7-position enhance binding affinity .
Key Findings:
Comparative Reactivity
The compound’s reactivity differs from simpler pyridines due to:
-
Steric Effects : Three methyl groups hinder access to the pyrrole ring.
-
Electronic Effects : Chlorine withdraws electrons, deactivating the pyridine ring for electrophilic substitution.
Scientific Research Applications
Chemistry: In chemistry, 7-Chloro-1,2,3-trimethyl-1h-pyrrolo[2,3-c]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine: In medicinal chemistry, derivatives of 7-Chloro-1,2,3-trimethyl-1h-pyrrolo[2,3-c]pyridine are explored for their potential as pharmaceutical agents. These derivatives are evaluated for their efficacy and safety in treating various diseases .
Industry: The compound is also used in the development of materials with specific properties, such as conductivity and fluorescence, making it valuable in the field of materials science .
Mechanism of Action
The mechanism of action of 7-Chloro-1,2,3-trimethyl-1h-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Molecular Targets and Pathways:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity to alter cellular responses.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs include derivatives with varying substituents on the pyrrolo[2,3-c]pyridine scaffold or related heterocycles. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Position : Chlorine at position 7 (pyrrolo[2,3-c]pyridine) vs. position 5 (pyrrolo[2,3-b]pyridine) alters electronic distribution and biological target interactions .
- Ring Fusion: Pyrano[2,3-c]pyridine derivatives (e.g., compound 4o in ) exhibit antioxidant activity due to additional oxygen in the fused ring, unlike chloro-pyrrolopyridines .
Key Observations :
- Trimethyl Derivative : Synthesis likely requires sequential alkylation steps, which may face challenges in regioselectivity .
- Chlorination Efficiency : Phosphoryl chloride (POCl₃) is a common reagent for introducing chlorine atoms in heterocycles .
Key Observations :
- Cytotoxicity: Chlorine at position 7 and amino groups (e.g., compound 12 in ) enhance antiproliferative effects in EGFR-overexpressing cancer cells .
- Antioxidant Activity: Pyrano[2,3-c]pyridines with electron-withdrawing groups (Cl, NO₂) show superior radical scavenging vs. methylated analogs .
- Trimethyl Derivative : While untested, its high lipophilicity may limit solubility but improve blood-brain barrier penetration in neurological targets.
Biological Activity
7-Chloro-1,2,3-trimethyl-1H-pyrrolo[2,3-c]pyridine is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article synthesizes the available literature on its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C10H11ClN2
- Molar Mass : 194.66 g/mol
- Density : 1.22 g/cm³ (predicted)
- Boiling Point : 324.2 °C (predicted)
- pKa : 6.90 (predicted) .
Biological Activity Overview
The compound exhibits a range of biological activities that can be categorized into several key areas:
1. Antitumor Activity
Research indicates that derivatives of pyrrolo[2,3-c]pyridine, including 7-chloro variants, show promising antitumor properties. For instance, studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and others with IC50 values ranging from 16 to 30 µM .
2. Antiviral Activity
7-Chloro-1,2,3-trimethyl-1H-pyrrolo[2,3-c]pyridine has been evaluated for its antiviral potential. In vitro studies revealed moderate activity against HIV-1 replication with effective concentrations below 10 µM in some derivatives . The structure of these compounds significantly influences their antiviral efficacy.
3. Antibacterial and Antifungal Activity
The compound has shown activity against various bacterial strains, including Staphylococcus aureus and Candida albicans. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 50 µM against these pathogens . This suggests a potential application in treating infections caused by resistant strains.
Structure-Activity Relationships (SAR)
The biological activity of pyrrolo[2,3-c]pyridine derivatives is closely linked to their chemical structure. Modifications at specific positions on the pyrrole and pyridine rings can enhance or diminish activity:
- Positioning of Substituents : The presence of electron-withdrawing groups at the 7-position has been correlated with increased antitumor activity.
- Chain Length and Functional Groups : The introduction of carboxylic acid groups at appropriate distances from the core structure has been shown to enhance activity against aldose reductase (AR), an important target in diabetic complications .
Case Studies
Several studies highlight the biological relevance of this compound:
-
Antiviral Efficacy Against HIV :
A study evaluated various derivatives of pyrrolo[2,3-c]pyridine for their ability to inhibit HIV-1 replication. The most potent derivative demonstrated an EC50 value of 1.65 µM with a therapeutic index (TI) of approximately 8 . -
Anticancer Activity Evaluation :
In a comparative study involving multiple cancer cell lines, compounds derived from 7-chloro-1,2,3-trimethyl-1H-pyrrolo[2,3-c]pyridine were tested for cytotoxicity. Results indicated that modifications at the 4-position significantly enhanced cytotoxic effects against MCF-7 cells compared to unmodified analogs .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 7-Chloro-1,2,3-trimethyl-1H-pyrrolo[2,3-c]pyridine, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves sequential alkylation and halogenation steps. For example, methyl groups can be introduced using NaH and methyl iodide (MeI) in THF at controlled temperatures (0°C to room temperature) to avoid over-alkylation . Chlorination may employ Selectfluor® or HNO₃ under acidic conditions, as seen in analogous pyrrolo-pyridine derivatives . Optimization includes adjusting catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling), solvent systems (dioxane/water mixtures), and reaction times to improve yields.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- 1H/19F NMR : Critical for confirming substitution patterns and purity. For instance, 1H NMR can resolve methyl group environments (δ ~2.1–3.5 ppm) and aromatic protons (δ ~7–8 ppm), while 19F NMR detects fluorinated intermediates .
- HRMS : Validates molecular weight and isotopic patterns .
- X-ray crystallography : Resolves crystal packing, dihedral angles (e.g., 7.91° between phenyl and pyrrole rings in analogs), and intermolecular interactions .
Q. What are the key considerations for ensuring compound stability during storage?
- Methodology : Store under inert atmospheres (argon/nitrogen) at –20°C to prevent degradation. Avoid exposure to moisture and heat (referencing P210 safety codes for heat-sensitive compounds) . Use amber vials to minimize light-induced reactions, as recommended for similar heterocycles .
Advanced Research Questions
Q. How does the substitution pattern influence the compound's reactivity in cross-coupling reactions?
- Methodology : Steric hindrance from the 1,2,3-trimethyl groups may reduce accessibility to catalytic sites, necessitating bulky ligands (e.g., XPhos) or elevated temperatures. Electronic effects from the chloro substituent can direct coupling to specific positions, as observed in Suzuki-Miyaura reactions of thieno-pyridine analogs . Mechanistic studies using DFT calculations or Hammett plots are recommended to quantify substituent effects.
Q. What computational methods are used to predict the compound's electronic properties?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. Quantitative Structure-Property Relationship (QSPR) models correlate substituents with properties like logP or solubility. Neural networks trained on crystallographic data (e.g., bond lengths, angles) can forecast solid-state behavior .
Q. How do intermolecular interactions in the crystal lattice affect its physicochemical properties?
- Methodology : X-ray diffraction reveals π-π stacking (centroid distances ~3.8 Å) and hydrogen-bonding networks (C–H⋯O), which influence melting points and solubility . Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can link crystal packing to thermal stability .
Q. What strategies are employed to resolve contradictions in reported synthetic yields?
- Methodology : Reproducibility challenges arise from trace moisture or oxygen. Strategies include:
- In situ monitoring : Use of FTIR or HPLC to track intermediate formation .
- Purification : Gradient column chromatography (e.g., DCM/EA mixtures) or recrystallization to isolate pure products .
- DoE (Design of Experiments) : Systematic variation of parameters (temperature, stoichiometry) to identify critical factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
